molecular formula C8H15ClN2O B6197662 rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride CAS No. 2679859-06-2

rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride

Cat. No.: B6197662
CAS No.: 2679859-06-2
M. Wt: 190.7
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Description

rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride: is a synthetic organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the amino and carboxamide groups. This can be achieved through selective functionalization reactions, such as amination and amidation.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
  • tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride

Uniqueness

rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

2679859-06-2

Molecular Formula

C8H15ClN2O

Molecular Weight

190.7

Purity

95

Origin of Product

United States

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